molecular formula C14H14N2O4S B12833730 N-benzyl-N-methyl-4-nitrobenzenesulfonamide CAS No. 330978-95-5

N-benzyl-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B12833730
CAS No.: 330978-95-5
M. Wt: 306.34 g/mol
InChI Key: LVCHFWNSSFJLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-4-nitrobenzenesulfonamide, also known by its chemical formula C14H14N2O4S, is a sulfonamide compound. It consists of a benzene ring with a nitro group (NO2) and a sulfonamide functional group (SO2NH2) attached. Let’s break down its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of N-benzyl-N-methyl-4-nitrobenzenesulfonamide involves the following steps:

    Benzylamine Derivatization: Start with benzylamine (CHCHNH) as the precursor.

    Nitration: Nitrate the benzylamine using nitric acid (HNO) to introduce the nitro group.

    Sulfonation: Sulfonate the nitrobenzylamine with sulfuric acid (HSO) to form the sulfonamide.

    Methylation: Methylate the sulfonamide using methyl iodide (CHI) or another methylating agent.

Industrial Production:: Industrial-scale production typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

N-benzyl-N-methyl-4-nitrobenzenesulfonamide participates in various reactions:

    Reduction: The nitro group can be reduced to an amino group (NH) using reducing agents like iron and hydrochloric acid.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

    Oxidation: Oxidation of the sulfonamide may yield other functional groups.

Common reagents include reducing agents (e.g., SnCl2), nucleophiles (e.g., NaOH), and oxidizing agents (e.g., KMnO4).

Scientific Research Applications

N-benzyl-N-methyl-4-nitrobenzenesulfonamide finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: It may exhibit biological activity due to its structural features.

    Dye Synthesis: Used in the preparation of dyes and pigments.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate specific targets.

Comparison with Similar Compounds

N-benzyl-N-methyl-4-nitrobenzenesulfonamide is unique due to its combination of benzyl, nitro, and sulfonamide moieties. Similar compounds include N-(4-methylbenzyl)-4-nitrobenzenesulfonamide , which shares some structural features.

Properties

CAS No.

330978-95-5

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-benzyl-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-15(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)16(17)18/h2-10H,11H2,1H3

InChI Key

LVCHFWNSSFJLTB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.